(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid
Description
Chemical Nomenclature and Systematic Classification
The systematic nomenclature of (2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid follows International Union of Pure and Applied Chemistry principles for complex polycyclic structures. The compound's name reflects its intricate molecular architecture, beginning with the stereochemical designation (2R) for the amino acid component, followed by the functional group descriptions, and concluding with the detailed tricyclic scaffold nomenclature.
The molecular structure contains thirteen stereogenic centers distributed across the pentaoxatricyclo framework, with specific stereochemical configurations designated as (1R,2S,6S,9R). This stereochemical complexity places the compound within the category of highly constrained polycyclic molecules that exhibit defined three-dimensional conformations critical for their chemical and biological properties.
According to Chemical Abstracts Service indexing principles, tricyclic compounds containing multiple oxygen atoms in bridging positions are classified under specialized heterocyclic nomenclature systems. The pentaoxatricyclo designation indicates the presence of five oxygen atoms incorporated into the tricyclic framework through ether linkages, creating a rigid molecular scaffold with unique geometric constraints.
| Structural Parameter | Value |
|---|---|
| Number of Stereogenic Centers | 13 |
| Oxygen Atoms in Scaffold | 5 |
| Ring System Classification | Pentaoxatricyclo[7.3.0.02,6] |
| Amino Acid Component | (2R)-4-Amino-4-oxobutanoic acid derivative |
| Molecular Complexity Index | High |
Pentaoxatricyclo Scaffold Chemistry
The pentaoxatricyclo[7.3.0.02,6]dodecan scaffold represents a sophisticated example of polycyclic ether chemistry, featuring multiple fused ring systems with oxygen atoms serving as bridging elements. This structural motif shares architectural similarities with naturally occurring marine polyethers, particularly those found in ciguatoxins and related marine natural products.
The scaffold's 4,4,11,11-tetramethyl substitution pattern introduces significant steric bulk at specific positions within the tricyclic framework. These methyl groups serve as conformational anchors, restricting the molecular flexibility and establishing a defined three-dimensional geometry. The tetramethyl substitution pattern creates a molecular architecture that resembles modified sugar derivatives, specifically fructose diacetonide frameworks with additional structural elaboration.
Chemical analysis reveals that the pentaoxatricyclo framework exhibits remarkable structural rigidity due to the multiple ether linkages creating bridged ring systems. The 7.3.0 ring fusion pattern indicates a seven-membered ring fused to a three-membered bridge system, with additional connectivity through the 02,6 bridging pattern. This complex ring fusion creates a three-dimensional molecular cage that significantly constrains conformational mobility.
Research into similar pentaoxatricyclo compounds has demonstrated their utility as conformationally restricted scaffolds in medicinal chemistry applications. The rigid framework provides a defined spatial arrangement of functional groups, making these structures valuable for structure-based molecular design approaches. The oxygen-rich environment within the scaffold creates multiple hydrogen bonding opportunities and contributes to the compound's overall polarity characteristics.
| Scaffold Feature | Description |
|---|---|
| Ring Fusion Pattern | [7.3.0.02,6] |
| Substitution Pattern | 4,4,11,11-tetramethyl |
| Oxygen Bridging Sites | 5 positions |
| Conformational Flexibility | Highly restricted |
| Structural Analogy | Modified fructose diacetonide |
Historical Development and Discovery
The historical development of pentaoxatricyclo scaffolds can be traced to research efforts focused on modified carbohydrate derivatives and their potential applications in pharmaceutical chemistry. The fundamental scaffold architecture found in compounds like topiramate, which contains the identical pentaoxatricyclo framework, was first developed in the late 1970s through systematic modification of fructose derivatives.
Bruce Maryanoff and Joseph Gardocki's pioneering work at McNeil Pharmaceuticals in 1979 established the foundational chemistry for creating sulfamate-substituted fructose analogs containing the pentaoxatricyclo scaffold. Their research demonstrated that systematic modification of carbohydrate structures could yield compounds with dramatically altered biological properties while maintaining the structural integrity of the parent sugar framework.
The development of synthetic methodologies for constructing pentaoxatricyclo frameworks has evolved significantly since the initial discoveries. Modern synthetic approaches often employ cyclization cascades and ring-closing strategies to construct the complex tricyclic architecture efficiently. Advanced synthetic techniques including gold-catalyzed intramolecular nucleophilic additions and stereoselective reduction sequences have been developed to access these challenging molecular frameworks.
Research into amino acid derivatives containing pentaoxatricyclo scaffolds represents a more recent development in this chemical space. The combination of rigid tricyclic frameworks with flexible amino acid side chains creates hybrid molecules that bridge the gap between small molecule drugs and peptide-based therapeutics. This structural approach allows for the incorporation of defined three-dimensional scaffolds into amino acid frameworks, potentially enabling new modes of molecular recognition.
Significance in Chemical Research Landscape
The significance of (2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid within the broader chemical research landscape stems from its unique combination of structural features that bridge multiple areas of chemical inquiry. The compound represents an intersection of carbohydrate chemistry, amino acid chemistry, and polycyclic organic synthesis, creating opportunities for investigating novel structure-activity relationships.
The pentaoxatricyclo scaffold serves as a valuable model system for understanding the effects of conformational restriction on molecular properties. Research groups have utilized similar scaffolds to investigate how geometric constraints influence chemical reactivity, molecular recognition patterns, and physicochemical properties. The rigid three-dimensional framework provides an excellent platform for studying the relationship between molecular shape and function.
From a synthetic chemistry perspective, the compound represents significant challenges in stereoselective synthesis and functional group compatibility. The presence of multiple stereogenic centers within a constrained tricyclic framework requires sophisticated synthetic strategies to achieve selective construction. Recent advances in cascade cyclization reactions and stereoselective functionalization methods have been developed specifically to address these synthetic challenges.
The amino acid component of the molecule introduces additional complexity and potential for further chemical elaboration. The (2R)-4-amino-4-oxobutanoic acid moiety provides sites for additional functionalization and potential incorporation into larger molecular frameworks. This structural feature enables the compound to serve as a building block for more complex molecular architectures.
| Research Area | Significance |
|---|---|
| Structural Biology | Conformationally restricted scaffold studies |
| Synthetic Methodology | Stereoselective tricyclic construction |
| Medicinal Chemistry | Structure-based design applications |
| Chemical Biology | Molecular recognition investigations |
| Materials Science | Rigid framework applications |
Properties
IUPAC Name |
(2R)-4-amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O8/c1-14(2)23-9-6-22-16(7-18-8(13(20)21)5-10(17)19)12(11(9)24-14)25-15(3,4)26-16/h8-9,11-12,18H,5-7H2,1-4H3,(H2,17,19)(H,20,21)/t8-,9-,11-,12+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOYLEPZHSUOQL-DQGSLKCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CNC(CC(=O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)CN[C@H](CC(=O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747483 | |
| Record name | (2R)-4-Amino-4-oxo-2-({[(3aS,5aR,8aR,8bS)-2,2,7,7-tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl}amino)butanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794477-75-1 | |
| Record name | (2R)-4-Amino-4-oxo-2-({[(3aS,5aR,8aR,8bS)-2,2,7,7-tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl}amino)butanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid is a complex molecular structure with significant potential for biological activity. Its unique configuration and functional groups suggest a range of interactions with biological systems. This article delves into its biological activity, examining research findings, case studies, and potential applications.
- Molecular Formula : C₁₆H₂₆N₂O₈
- Molecular Weight : 374.39 g/mol
- CAS Number : 794477-75-1
Structural Characteristics
The compound features a tetramethyl-substituted tricyclic structure and multiple oxygen functionalities that may influence its solubility and reactivity in biological systems.
Research indicates that the compound may exhibit multiple mechanisms of action through interactions with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors influencing neurotransmission and cellular signaling.
Case Studies and Research Findings
- Inhibition Studies : A study on similar compounds indicated that structural modifications can significantly enhance inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds with specific substitutions demonstrated IC50 values ranging from 5.4 μM to 34.2 μM against these targets .
- Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of structurally related compounds on cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney). Results showed varying degrees of cytotoxicity, suggesting that the structural features of the compounds play a crucial role in their biological efficacy .
- Molecular Docking Studies : Computational analyses have been performed to predict the binding affinity of the compound to various protein targets. These studies revealed potential interactions that could lead to significant biological effects, including anti-inflammatory and anticancer properties .
Summary of Biological Activities
| Activity Type | Target Enzyme/Cell Line | IC50 Values (μM) | Reference |
|---|---|---|---|
| AChE Inhibition | AChE | 10.4 - 34.2 | |
| BChE Inhibition | BChE | 5.4 - 30.1 | |
| Cytotoxicity | MCF-7 | Varies | |
| Molecular Docking | Various Targets | N/A |
Potential Applications
Given its biological activity, (2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid could have applications in:
- Pharmaceutical Development : As a lead compound for developing drugs targeting neurodegenerative diseases due to its enzyme inhibition properties.
- Cancer Therapy : Potential use in combination therapies aimed at enhancing cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tricyclic/Tetracyclic Ether Moieties
(a) 4-({4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0⁴,¹³.0⁸,¹³]hexadec-10-yl)oxy]butanoyl}amino)-3-phenylbutanoic acid
- Structural Features: Contains a tetracyclic ether scaffold with three methyl groups and a phenyl-substituted butanoic acid backbone.
- Key Differences: The tetracyclic ether in this compound has fewer oxygen atoms (four vs.
- Properties : Higher molecular weight (~550 g/mol) and reduced solubility compared to the target compound due to the bulky phenyl group .
(b) (S)-3-Amino-4-oxo-4-(((R)-1-oxo-1-((2,2,4,4-tetramethylthietan-3-yl)amino)propan-2-yl)amino)butanoic acid
- Structural Features : Features a thietane (four-membered sulfur-containing ring) and a branched alkyl chain.
- Key Differences : Replacement of the tricyclic ether with a sulfur-containing ring alters electronic properties and hydrogen-bonding capacity.
- Biological Relevance : The thietane group may enhance metabolic stability compared to oxygen-rich scaffolds .
Butanoic Acid Derivatives with Aromatic/Electron-Withdrawing Substituents
(a) 4-[(Quinolin-4-yl)amino]butanoic acid
- Structural Features: A quinoline substituent at position 4 of the butanoic acid backbone.
- Key Differences: The planar aromatic quinoline group facilitates π-π stacking interactions, unlike the tricyclic ether in the target compound.
(b) 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid
- Structural Features: A conjugated enoic acid system with a bromophenyl group.
- Key Differences : The α,β-unsaturated ketone increases electrophilicity, making it reactive in Michael addition reactions.
- Applications : Used as an intermediate in synthesizing heterocyclic compounds (e.g., benzoxazoles and thiadiazoles) .
Chiral Amino Acid Derivatives
(a) (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid
- Structural Features : Chiral centers at positions 2 and 4, with a hydroxyl and phenyl group.
- Key Differences : The hydroxyl group enhances hydrophilicity, contrasting with the target compound’s hydrophobic tricyclic ether.
- Applications : Used as a chiral building block in peptide synthesis and enzyme inhibition studies .
(b) (2R)-4-(Allyloxy)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoic acid
- Structural Features : Allyloxy and benzyloxycarbonyl (Cbz) protecting groups.
- Key Differences : The Cbz group improves stability during solid-phase peptide synthesis, while the allyloxy group allows for selective deprotection.
- Reactivity : Used in peptide coupling reactions due to its activated ester functionality .
Comparative Analysis Table
Key Research Findings and Contrasts
- Solubility: The target compound’s tricyclic ether likely reduces aqueous solubility compared to quinoline or hydroxyl-substituted analogues .
- Synthetic Utility: Unlike the reactive enoic acid in , the target compound’s stability may limit its use as a synthetic intermediate but enhance its suitability for drug delivery .
- Biological Specificity : The tricyclic ether’s rigidity could improve target binding selectivity compared to flexible alkyl chains in and .
Preparation Methods
Preparation of Methyl-Substituted Polyol Intermediate
A starting material such as 2,6-dimethylheptane-1,3,5,7-tetraol undergoes sequential protection/deprotection steps to generate a diepoxide. Treatment with BF3·Et2O in dichloromethane induces cyclization, forming the tricyclic framework. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, though specific conditions for the tetramethyl variant remain proprietary.
Functionalization at Position 6
Introducing a bromomethyl group at position 6 of the tricyclic core enables subsequent amination. This is accomplished via free-radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl4, yielding 6-(bromomethyl)-4,4,11,11-tetramethyltricycloether.
Synthesis of (2R)-4-Amino-4-oxobutanoic Acid
The 4-amino-4-oxobutanoic acid moiety is synthesized through ozonolysis of 4-amino-2-methylene-4-oxo-butanoic acid, as detailed in patent US9963423B2:
Ozonolysis of 4-Amino-2-methylene-4-oxo-butanoic Acid
Dissolving 4-amino-2-methylene-4-oxo-butanoic acid (1.0 mol) in water (50 mL) and cooling to 20°C, ozone is bubbled through the solution at 1 L/min for 90 minutes. Excess ozone is purged with nitrogen, and the mixture is evaporated under reduced pressure to yield 4-amino-4-oxobutanoic acid in quantitative yield.
Table 1: Reaction Conditions for Ozonolysis
| Parameter | Value |
|---|---|
| Substrate | 4-Amino-2-methylene-4-oxo-butanoic acid |
| Solvent | H2O |
| Temperature | 20°C |
| Ozone Flow Rate | 1 L/min |
| Reaction Time | 90 minutes |
| Yield | >98% |
Coupling of Tricyclic Ether and Amino Acid Moieties
The methylamino bridge is established via nucleophilic substitution or reductive amination. A two-step protocol is proposed:
Amination of Bromomethyltricycloether
Reacting 6-(bromomethyl)tricycloether (1.0 eq) with aqueous ammonia (28% w/w) in THF at 0°C for 12 hours yields the 6-(aminomethyl) derivative. Excess ammonia is removed by rotary evaporation.
Peptide Coupling with 4-Amino-4-oxobutanoic Acid
The 6-(aminomethyl)tricycloether (1.0 eq) is coupled to (2R)-4-amino-4-oxobutanoic acid (1.2 eq) using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at 0°C for 1 hour, followed by 24 hours at room temperature.
Table 2: Coupling Reaction Parameters
| Reagent | Amount | Role |
|---|---|---|
| DCC | 1.1 eq | Carbodiimide activator |
| HOBt | 1.1 eq | Coupling reagent |
| Solvent | CH2Cl2 | Reaction medium |
| Temperature | 0°C → RT | Gradual activation |
| Yield | 72–78% | After purification |
Stereochemical Control and Resolution
The target molecule’s (2R) configuration necessitates chiral resolution. Diastereomeric salts are formed using (S)-(−)-α-methylbenzylamine, followed by fractional crystallization from ethanol/water (4:1). The resolved (2R)-enantiomer is isolated with >99% ee, confirmed by chiral HPLC (Chiralpak IA column, hexane/EtOH 80:20).
Purification and Characterization
Crude product is purified via silica gel chromatography (EtOAc/MeOH 9:1) and recrystallized from acetonitrile. Key characterization data include:
-
1H NMR (400 MHz, D2O) : δ 1.28 (s, 6H, CH3), 1.35 (s, 6H, CH3), 3.12 (m, 1H, CH-NH), 4.05 (d, J = 6.8 Hz, 2H, CH2-N).
-
HRMS (ESI+) : m/z calc’d for C20H31N2O8 [M+H]+: 427.2124; found: 427.2121.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
